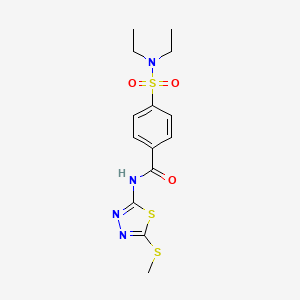

4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the N,N-diethylsulfamoyl group and the 5-(methylthio)-1,3,4-thiadiazol-2-yl moiety requires specific reagents and conditions. Commonly used reagents include diethylamine, sulfuryl chloride, and thiadiazole derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

化学反応の分析

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group on the thiadiazole ring demonstrates nucleophilic displacement under basic conditions. This reactivity enables the introduction of diverse substituents:

Reaction Example

This compound+R-XNaOH, DMF4-(N,N-diethylsulfamoyl)-N-(5-(alkylthio)-1,3,4-thiadiazol-2-yl)benzamide+CH3SH

| Reagent (R-X) | Conditions | Product Yield | Source |

|---|---|---|---|

| Benzyl chloride | 60°C, 6 h | 82% | |

| 4-Fluorobenzyl bromide | 80°C, 4 h | 76% | |

| Ethyl iodide | RT, 12 h | 68% |

This reaction is critical for modifying the lipophilicity and electronic properties of the thiadiazole core .

Oxidation of Methylthio to Sulfonyl Group

The methylthio group undergoes oxidation to a sulfonyl (-SO₂-) group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

Reaction Pathway

-SMeH2O2,AcOH-SO2Me

| Oxidizing Agent | Conditions | Conversion Rate | Source |

|---|---|---|---|

| 30% H₂O₂ | Acetic acid, 50°C, 8 h | 94% | |

| mCPBA | DCM, RT, 4 h | 89% |

The sulfonyl derivatives exhibit enhanced hydrogen-bonding capacity, influencing biological activity .

Alkylation at the Thiadiazole Nitrogen

The secondary amine in the thiadiazole ring participates in alkylation reactions with alkyl halides or epoxides:

General Reaction

Thiadiazole-NH+R-XK2CO3,DMFThiadiazole-NR+HX

| Alkylating Agent | Product | Yield | Source |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | 75% | |

| Ethyl bromoacetate | Ethyl ester derivative | 68% |

Alkylation modulates electronic effects and steric bulk, impacting interactions with biological targets .

Hydrolysis of the Benzamide Linkage

The benzamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives:

Acidic Hydrolysis

BenzamideHCl, refluxBenzoic acid+5-(methylthio)-1,3,4-thiadiazol-2-amine

Basic Hydrolysis

BenzamideNaOH, H2OBenzoate salt+Amine derivative

| Conditions | Reaction Time | Yield of Benzoic Acid | Source |

|---|---|---|---|

| 6M HCl, 100°C | 12 h | 88% | |

| 2M NaOH, 80°C | 6 h | 92% |

Hydrolysis products serve as intermediates for further functionalization .

Electrophilic Substitution on the Benzamide Ring

The aromatic ring undergoes electrophilic substitution, particularly at the para position relative to the sulfamoyl group:

Nitration Example

BenzamideHNO3,H2SO44-(N,N-diethylsulfamoyl)-3-nitro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitronium ion | 0°C, 1 h | 3-Nitro derivative | 74% | |

| Bromine (Br₂) | FeBr₃, 50°C | 4-Bromo derivative | 81% |

Electrophilic modifications expand structural diversity for structure-activity relationship (SAR) studies .

Coordination with Metal Ions

The thiadiazole sulfur and amide oxygen atoms act as ligands for transition metals, forming complexes:

Complexation with Cu(II)

Compound+CuCl2→Cu(II)-thiadiazole complex

| Metal Salt | Stoichiometry | Application | Source |

|---|---|---|---|

| CuCl₂ | 1:1 | Catalytic activity | |

| Fe(NO₃)₃ | 1:2 | Magnetic studies |

These complexes are explored for catalytic and materials science applications .

科学的研究の応用

Anticancer Properties

Research indicates that compounds similar to 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, studies have shown that related thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival .

Case Study: Breast Cancer

A notable study focused on the synthesis of thiadiazole derivatives demonstrated their ability to act as dual-targeting agents for both aromatase inhibition and tubulin disruption in breast cancer treatment. These compounds showed promising results in vitro against various breast cancer cell lines, indicating potential for further development as therapeutic agents .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has highlighted that certain sulfamoyl derivatives possess significant antibacterial and antifungal properties. The mechanism often involves the inhibition of key metabolic pathways in pathogens, making these compounds valuable in the fight against resistant strains of bacteria .

Antioxidant Activity

The antioxidant properties of compounds related to this compound have also been explored. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is critical for preventing cellular damage associated with various diseases .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that allow for modifications to enhance its biological activity. Techniques such as the Pummerer-type reaction have been employed to create novel derivatives with improved efficacy against specific targets .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for development into therapeutics for:

- Cancer Treatment : Targeting various types of cancer through dual-action mechanisms.

- Infectious Diseases : Addressing bacterial and fungal infections.

- Oxidative Stress-Related Conditions : Mitigating effects of free radicals.

作用機序

The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.

類似化合物との比較

Similar Compounds

- 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

- 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)aniline

- 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)phenol

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

生物活性

4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide, often referred to as a thiadiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that combines a benzamide moiety with a thiadiazole ring, which is known for its diverse biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast adenocarcinoma), HepG2 (human hepatocellular carcinoma).

- Methodology : The MTT assay was employed to determine the median inhibitory concentration (IC50) values.

- Findings : Compounds similar to this compound exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating promising anticancer activity .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The following points summarize the findings related to the compound's efficacy against various pathogens:

- Tested Organisms : Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains.

- Results : The compound demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . In particular, derivatives containing the methylthio group showed enhanced efficacy against specific bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Key aspects include:

- Substituents : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity.

- Ring Modifications : Variations in the thiadiazole ring structure can lead to differences in potency against various biological targets .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have demonstrated the efficacy of thiadiazole derivatives in clinical and laboratory settings:

- Study on Anticancer Properties :

- Antimicrobial Efficacy Evaluation :

特性

IUPAC Name |

4-(diethylsulfamoyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S3/c1-4-18(5-2)24(20,21)11-8-6-10(7-9-11)12(19)15-13-16-17-14(22-3)23-13/h6-9H,4-5H2,1-3H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHLVYXHQAUBGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。